molecular formula C6H8N2O2 B1296882 2-Ethyl-1H-imidazole-4-carboxylic acid CAS No. 84255-21-0

2-Ethyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1296882
CAS No.: 84255-21-0
M. Wt: 140.14 g/mol
InChI Key: NRIUQHNTFFNDMW-UHFFFAOYSA-N
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Description

2-Ethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethyl group at the second position and a carboxylic acid group at the fourth position of the imidazole ring. It is known for its versatility and utility in various scientific and industrial applications.

Mechanism of Action

Target of Action

Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

Imidazole compounds generally interact with their targets through the nitrogen atoms in the imidazole ring . The interaction can lead to changes in the target’s function, which can result in the observed biological activity.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

It is known that imidazole compounds are generally highly soluble in water and other polar solvents, which could influence their bioavailability .

Result of Action

The wide range of biological activities exhibited by imidazole derivatives suggests that they can have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-1H-imidazole-4-carboxylic acid. For instance, the compound’s solubility in water and other polar solvents could be influenced by temperature and pH . Additionally, the compound’s stability and efficacy could be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

2-Ethyl-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming coordination complexes. It has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range of 7-10 . The interactions of this compound with enzymes and proteins can influence their activity and stability, making it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of cytochrome P450 enzymes by binding to the heme iron atom . This interaction can lead to changes in the metabolic pathways and the overall metabolic flux within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under normal laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with respiratory system toxicity . It is crucial to determine the appropriate dosage to achieve the desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. The compound’s ability to bind to metal ions and form coordination complexes plays a significant role in its metabolic activity. These interactions can lead to changes in the levels of specific metabolites, affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within different cellular compartments can affect its activity and function. Understanding these transport mechanisms is essential for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall activity. For example, its presence in the mitochondria can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . Another method involves the condensation of α-bromoketones with formamidine acetate in liquid ammonia .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazole alcohols or aldehydes.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

2-Ethyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-1H-imidazole-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its solubility in organic solvents.

Properties

IUPAC Name

2-ethyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIUQHNTFFNDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233184
Record name 2-Ethyl-1H-imidazole-4-carboxylic acid
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84255-21-0
Record name 2-Ethyl-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84255-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1H-imidazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-1H-imidazole-4-carboxylic acid
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